molecular formula C18H18N2O2S2 B4668950 (3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4668950
M. Wt: 358.5 g/mol
InChI Key: XWJQBKMRUDBSJG-PFONDFGASA-N
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Description

The compound (3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one (molecular formula: C₁₇H₁₆N₂O₂S₂; molecular weight: 344.447 g/mol) is a hybrid molecule featuring a 1-methylindol-2-one core conjugated with a 3-cyclohexyl-substituted 4-oxo-2-thioxothiazolidine moiety . Key identifiers include ChemSpider ID 4455112 and MDL number 461692-80-8 .

Properties

IUPAC Name

(5Z)-3-cyclohexyl-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-19-13-10-6-5-9-12(13)14(16(19)21)15-17(22)20(18(23)24-15)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJQBKMRUDBSJG-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCCCC4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCCCC4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one, also known by its structural formula and various identifiers, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Structure and Composition

The molecular formula of the compound is C25H26N2O2S2C_{25}H_{26}N_{2}O_{2}S_{2}. The structural representation can be summarized as follows:

Property Details
Molecular FormulaC25H26N2O2S2C_{25}H_{26}N_{2}O_{2}S_{2}
SMILESCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C)/SC1=S
InChIInChI=1S/C25H26N2O2S2/c1-3...

Predicted Collision Cross Section

The compound's predicted collision cross-section (CCS) values for various adducts are shown below:

Adduct m/z Predicted CCS (Ų)
[M+H]+451.15088210.5
[M+Na]+473.13282222.3
[M+NH4]+468.17742217.6

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives that include thiazolidine moieties have been shown to possess cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth.

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Compounds in the thiazolidine family have been reported to show activity against a range of bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The proposed mechanisms for the biological activity of (3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction : Some derivatives exhibit DNA binding capabilities, leading to cleavage and subsequent apoptosis in cancer cells.

Study on Anticancer Activity

A study exploring the anticancer effects of thiazolidine derivatives reported that several compounds demonstrated IC50 values ranging from 5 to 15 µM against human colon cancer cell lines. This suggests that (3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one could potentially be effective in a similar context.

Study on Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives containing thiazolidine structures were subjected to screening against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives inhibited bacterial growth at concentrations as low as 10 µg/mL.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to (3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one exhibit a range of biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazolidine derivatives. For instance, compounds with similar thiazolidine structures have shown effectiveness against various bacterial strains, including resistant strains. This suggests that (3Z)-3-(3-cyclohexyl...) may also possess antimicrobial properties.

Anticancer Properties

Research into thiazolidine derivatives has revealed their potential as anticancer agents. Compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies on related compounds have demonstrated their ability to target specific pathways involved in cancer progression.

Anti-inflammatory Effects

Thiazolidine derivatives have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in various inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Properties A derivative of thiazolidine showed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development into an antibiotic agent.
Anticancer Research Thiazolidine analogs demonstrated cytotoxicity against breast cancer cell lines by inducing cell cycle arrest and apoptosis.
Inflammation Inhibition Study Compounds with thiazolidine structures were found to reduce inflammation markers in animal models of arthritis.

Chemical Reactions Analysis

Knoevenagel Condensation

A central reaction in forming the exocyclic double bond (C5-ylidene group) involves condensation between a 4-thioxo-thiazolidinone precursor and a substituted indole-2-one. For example:

  • Reactants : 3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde and 1-methylindol-2-one.

  • Conditions : Catalytic piperidine in ethanol under reflux (60–80°C, 6–8 hours) .

  • Yield : ~45–60% after purification via column chromatography.

Nucleophilic Aromatic Substitution

The cyclohexyl substituent at N3 is introduced via nucleophilic substitution:

  • Reactants : Hexyl bromide and a thiazolidinone intermediate.

  • Conditions : K2CO3 as base, DMF solvent, 80°C for 12 hours.

Table 1: Key Synthetic Steps and Conditions

Reaction StepReagents/ConditionsKey Intermediate/Product
Thiazolidinone core formationThioglycolic acid, cyclohexylamine3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidine
Knoevenagel condensationPiperidine, ethanol, refluxC5-ylidene-thiazolidinone-indole adduct
N3 alkylationHexyl bromide, K2CO3, DMFFinal product with cyclohexyl group

Thioxo Group (C=S)

The 2-thioxo moiety participates in:

  • Thiol-disulfide exchange : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers .

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic applications .

Exocyclic Double Bond (C5-ylidene)

The conjugated double bond undergoes:

  • Electrophilic addition : Reacts with bromine (Br2) in CCl4 to form dibrominated derivatives .

  • Diels-Alder reactions : Serves as a dienophile with electron-rich dienes (e.g., furan), yielding bicyclic adducts .

Indole Moiety

  • Electrophilic substitution : Bromination at C5 of the indole ring using NBS (N-bromosuccinimide) in DMF.

  • Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the indole to an oxindole derivative.

Reaction with Amines

The thiazolidinone ring undergoes ring-opening reactions with primary amines (e.g., methylamine):

  • Mechanism : Nucleophilic attack at the C4 carbonyl, leading to cleavage of the thiazolidinone ring and formation of a thiourea derivative .

  • Conditions : Ethanol, 50°C, 4 hours .

Acid/Base Stability

  • Acidic conditions : The exocyclic double bond isomerizes from Z to E configuration under strong acids (e.g., HCl, H2SO4).

  • Basic conditions : Hydrolysis of the thioxo group occurs at pH > 10, yielding a disulfide byproduct .

Transition Metal Catalysis

  • Palladium coupling : Suzuki-Miyaura cross-coupling at the indole’s C5 position using Pd(PPh3)4 and arylboronic acids.

  • Oxidative dimerization : Forms a bis-indole derivative in the presence of Cu(OAc)2 and O2.

Reduction Reactions

  • NaBH4 reduction : Selectively reduces the C4 carbonyl to a hydroxyl group without affecting the thioxo moiety .

  • Catalytic hydrogenation : H2/Pd-C reduces the exocyclic double bond, yielding a saturated thiazolidinone .

Analytical Characterization

Key data for reaction monitoring and product validation:

Table 2: Spectroscopic Signatures of Reaction Products

Functional Group ModificationNMR (¹H, δ ppm)IR (cm⁻¹)
Thioether formation3.12 (s, SCH3)1245 (C=S), 1680 (C=O)
Brominated indole7.45 (s, C5-Br)560 (C-Br)
Oxindole derivative10.2 (s, NH)1720 (C=O), 3200 (NH)

Stability and Storage

  • Thermal stability : Decomposes above 200°C (DSC data).

  • Light sensitivity : Undergoes [4π+4π] photodimerization under UV light (λ = 365 nm).

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound belongs to a class of indole-thiazolidinone hybrids. Below is a comparative analysis of its structural analogs:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Biological Activity Reference
Target Compound Cyclohexyl, 1-methylindol-2-one 344.45 High lipophilicity due to cyclohexyl group Antimicrobial (inferred from analogs)
(5Z)-5-(1H-Indol-3-ylmethylene)-3-phenyl-2-thioxothiazolidin-4-one Phenyl, unsubstituted indole ~320 (estimated) Benzoic acid group enhances solubility Antibacterial (Gram+/-), antifungal
(Z)-3-(5-((5-Methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (5h) Methoxyindole, benzoic acid ~395 (estimated) Polar carboxylate improves water solubility Potent antifungal activity (MIC₅₀: <50 µM)
(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methylindol-2-one Isobutyl, 1-methylindole ~330 (estimated) Branched alkyl chain increases steric bulk Not reported; predicted enhanced pharmacokinetics
(3Z)-3-[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitroindol-2-one Chlorophenyl, nitroindole ~409 (estimated) Electron-withdrawing groups alter reactivity Potential broad-spectrum antimicrobial

Key Observations :

  • Bioactivity : Analogs with polar groups (e.g., benzoic acid in 5h) show enhanced antifungal activity, likely due to improved target binding via hydrogen bonding .
  • Steric Effects : Isobutyl-substituted analogs (e.g., ) may exhibit altered enzyme interactions due to increased steric hindrance compared to the target’s cyclohexyl group.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation of 3-formyl-1H-indole derivatives with thiazolidinone precursors. For example, refluxing 3-formyl-1H-indol-2-carboxylic acid with 2-thioxo-thiazolidin-4-one in acetic acid with sodium acetate (1.0 equiv) for 2.5–3 hours yields analogous structures . Variations in catalysts (e.g., sodium acetate vs. thiourea) and solvent systems (acetic acid vs. ethanol) significantly impact reaction efficiency. For instance, substituting sodium acetate with arylthiourea increases regioselectivity but may reduce yield due to side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Key techniques include:

  • FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
  • NMR (¹H and ¹³C) to assign proton environments (e.g., cyclohexyl protons at δ 1.2–2.1 ppm) and carbon backbone.
  • X-ray crystallography for absolute configuration validation, as demonstrated for structurally similar rhodanine derivatives .

Q. What are the solubility and stability profiles under standard laboratory conditions?

  • Methodology : Solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) guide formulation for biological assays. Stability studies (e.g., HPLC monitoring under varying pH/temperature) are essential, as thioxo-thiazolidinone moieties may degrade under prolonged light exposure .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological activity and binding modes?

  • Methodology :

  • Molecular docking to simulate interactions with target proteins (e.g., enzymes like aldose reductase, which rhodanine derivatives inhibit ).
  • Molecular dynamics (MD) simulations to assess binding stability over time.
  • QSAR models to correlate substituent effects (e.g., cyclohexyl vs. phenyl groups) with activity .

Q. What strategies resolve contradictions in reported reaction yields for analogous compounds?

  • Case Study : reports a 73% yield using thiourea in ethanol, while notes lower yields (~50%) with sodium acetate in acetic acid. Contradictions arise from:

  • Catalyst efficiency : Thiourea accelerates cyclization but may promote side reactions.
  • Purification challenges : Crystalline precipitates from acetic acid often require recrystallization, reducing yield .
    • Resolution : Systematic optimization via Design of Experiments (DoE) to balance temperature, solvent polarity, and catalyst loading.

Q. How can regioselective modifications enhance bioactivity while maintaining structural integrity?

  • Approach :

  • Electrophilic substitution : Introduce electron-withdrawing groups (e.g., nitro) at the indole C5 position to modulate electron density and binding affinity .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyl groups during functionalization .
  • Cross-coupling reactions : Suzuki-Miyaura coupling to append aryl/heteroaryl moieties to the thiazolidinone ring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one

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